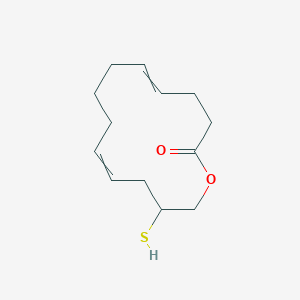
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is a sulfur-containing heterocyclic compound It is characterized by a 14-membered macrolide ring with a sulfanyl group and two conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one typically involves the formation of the macrolide ring followed by the introduction of the sulfanyl group. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the double bonds or the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced macrolide derivatives.
Substitution: Formation of various substituted macrolides.
Applications De Recherche Scientifique
13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The conjugated double bonds may also participate in electron transfer reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Amino-3-[[(6E,9E)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl]propanoic acid
- (2S)-2-amino-3-{[(4R,5R,6E,8S,13S,14S)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-2-oxo-1-oxacyclotetradeca-6,9-dien-4-yl]sulfanyl}propanoic acid
Uniqueness: 13-Sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one is unique due to its specific macrolide structure with a sulfanyl group and conjugated double bonds. This combination of features is not commonly found in other similar compounds, making it a valuable subject for research and application .
Propriétés
Numéro CAS |
89908-72-5 |
|---|---|
Formule moléculaire |
C13H20O2S |
Poids moléculaire |
240.36 g/mol |
Nom IUPAC |
13-sulfanyl-1-oxacyclotetradeca-5,10-dien-2-one |
InChI |
InChI=1S/C13H20O2S/c14-13-10-8-6-4-2-1-3-5-7-9-12(16)11-15-13/h4-7,12,16H,1-3,8-11H2 |
Clé InChI |
RDBIVIIEVBNSBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(=O)OCC(CC=CC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



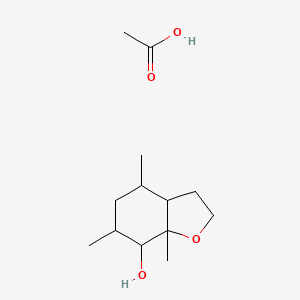
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
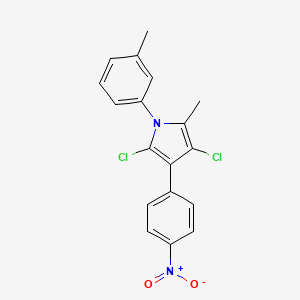
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
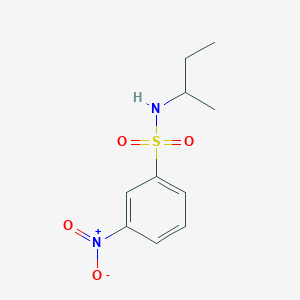
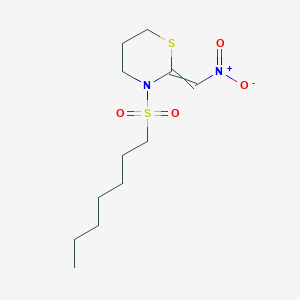
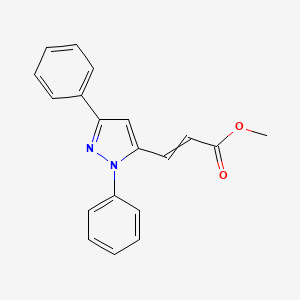
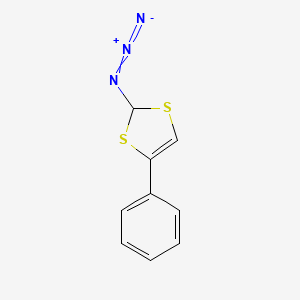
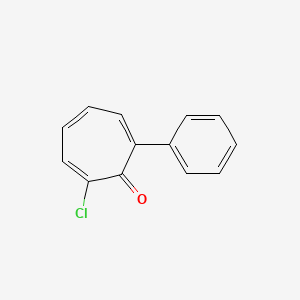
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)


